ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate
Description
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole core and an oxoacetate ester moiety at the 2-amino position. Benzothiazoles are heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . This compound is structurally analogous to other benzothiazole-based therapeutics, with its ester group facilitating membrane permeability and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S/c1-2-19-10(16)9(15)13-11-12-7-4-3-6(14(17)18)5-8(7)20-11/h3-5H,2H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILSSCNFHBUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves the condensation of 2-aminobenzenethiol with ethyl oxalyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl (6-amino-1,3-benzothiazol-2-yl)aminoacetate, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₁H₉N₃O₅S
Molar Mass : 295.27 g/mol
CAS Number : 67618-20-6
The compound features a benzothiazole moiety, which is known for its biological activity, alongside a nitro group that can enhance its reactivity and potential therapeutic applications.
Medicinal Chemistry
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate has potential applications in the development of pharmaceuticals due to its structural characteristics:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The presence of the nitro group suggests potential efficacy against bacteria and fungi .
- Anti-inflammatory Properties : Similar benzothiazole derivatives have been investigated for their anti-inflammatory effects, indicating that this compound may also possess such activity.
- Cancer Research : The benzothiazole framework is frequently explored in cancer drug development. Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate could serve as a lead compound in designing new anticancer agents .
Synthesis and Reaction Pathways
The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, general methods for synthesizing benzothiazole derivatives can be applied:
- Formation of the Benzothiazole Core : This can involve cyclization reactions starting from thiourea and ortho-substituted halogenated compounds.
- Introduction of the Nitro Group : Nitration reactions can introduce the nitro group at the 6-position of the benzothiazole ring.
- Acetate Formation : The final step usually involves acylation to form the acetate ester.
Safety and Toxicity Concerns
While specific toxicity data for ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is limited, general safety considerations based on its functional groups are important:
- Nitro Compounds : Typically associated with potential toxicity; careful handling is advised.
- Reactivity : The compound may react with strong oxidizers or reducing agents due to the presence of both nitro and amine functionalities.
Comparative Analysis with Related Compounds
The following table compares ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetate | Methyl group instead of nitro | Potentially less reactive than nitro derivatives |
| 6-Nitro-2-oxo-benzothiazol-3-yl-acetic acid ethyl ester | Similar benzothiazole core | Different functional groups may alter reactivity |
| Benzothiazole derivatives | Varying substitutions on benzothiazole | Broad range of biological activities |
This comparative analysis underscores the versatility of benzothiazole derivatives in medicinal chemistry while highlighting how variations in substituents can lead to distinct properties and activities.
Mechanism of Action
The mechanism of action of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate and related benzothiazole derivatives:
| Compound Name | Substituent (Position 6) | Functional Group | Molecular Formula | Molecular Weight | Biological Activity | Reference |
|---|---|---|---|---|---|---|
| Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate (Target) | Nitro (-NO₂) | Ethyl oxoacetate | C₁₁H₁₀N₃O₅S | ~296.3 (estimated) | Anticipated antimicrobial/antiparasitic activity (inferred from structural analogs) | |
| N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r) | Nitro (-NO₂) | Pyridinyl acetamide | C₁₄H₁₁N₅O₂S | 321.3 | Strong antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus, E. coli) | |
| Ethyl (6-methoxy-1,3-benzothiazol-2-yl)aminoacetate | Methoxy (-OCH₃) | Ethyl oxoacetate | C₁₂H₁₂N₂O₄S | 280.3 | Moderate antimicrobial activity (data inferred from structural similarity) | |
| Methyl oxo[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate | Sulfamoyl (-SO₂NH₂) | Methyl oxoacetate | C₁₀H₉N₃O₅S₂ | 315.3 | Unknown biological activity, but sulfamoyl groups often enhance target specificity | |
| 2-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate (Compound 39) | Nitro (-NO₂) | Phenyl acetate | C₁₆H₁₁N₃O₅S | 365.3 | Antiamoebic activity (IC₅₀: 0.297 µM), superior to metronidazole |
Key Observations:
Substituent Effects :
- Nitro Group : Compounds with a 6-nitro substituent (e.g., BTC-r, Compound 39) exhibit enhanced antimicrobial and antiparasitic activities compared to methoxy or sulfamoyl analogs. This is attributed to the nitro group’s electron-withdrawing nature, which may improve binding to enzymes like DNA gyrase .
- Ester vs. Amide Moieties : The ethyl oxoacetate group in the target compound may offer better pharmacokinetic properties (e.g., solubility) than the pyridinyl acetamide in BTC-r, though direct activity comparisons are lacking .
Biological Activity :
- BTC-r demonstrated potent antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 3.125 µg/mL .
- Compound 39, a benzothiazole derivative with a phenyl acetate group, showed significant antiamoebic activity (IC₅₀: 0.297 µM), suggesting that the nitrobenzothiazole scaffold is critical for targeting parasitic enzymes .
Structural Flexibility: Replacing the ethyl ester with a methyl group (e.g., methyl oxo[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate) reduces molecular weight but may compromise bioavailability due to decreased lipophilicity .
Biological Activity
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₉N₃O₅S
- Molar Mass : 295.27 g/mol
- CAS Number : 67618-20-6
The compound contains a benzothiazole moiety and a nitro group, which are significant for its biological activity. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate often exhibit antimicrobial properties . The nitro group is known to contribute to the inhibition of bacterial growth. For instance:
- Antibacterial Activity : Compounds with benzothiazole structures have been tested against various bacterial strains, demonstrating moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .
| Bacterial Strain | Inhibition Concentration (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
The benzothiazole derivatives are also explored for their anticancer potential . Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may exhibit activity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia).
Results from MTT assays showed that compounds containing electronegative groups exhibited higher anticancer activity compared to those without such modifications .
Case Studies and Research Findings
Several studies have investigated related compounds and their biological activities:
- A study on thiosemicarbazones derived from benzothiazole reported significant anticonvulsant activity with minimal neurotoxicity .
- Another research highlighted the synthesis and biological evaluation of benzothiazole derivatives, which showed promising results against various pathogens .
Safety and Toxicity
Information regarding the safety profile of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is not extensively documented. However, general safety considerations for nitro compounds include:
- Potential toxicity due to the reactive nature of nitro groups.
- Recommendations for handling include using appropriate personal protective equipment (PPE) during synthesis and testing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step routes starting from 2-amino-6-nitrobenzothiazole. A common approach involves coupling the benzothiazole amine with ethyl oxoacetate derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine. Optimization requires precise control of temperature (80–100°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
- Methodology :
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C), nitro group deshielding effects on adjacent protons (δ ~8.5–9.0 ppm in 1H), and benzothiazole ring protons (δ ~7.5–8.5 ppm).
- IR : Stretching vibrations for the ester C=O (~1730 cm⁻¹), nitro group (~1520, 1340 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate structural motifs .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate antimicrobial activity, and what statistical methods are suitable for analyzing MIC (Minimum Inhibitory Concentration) data?
- Methodology : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions of the compound (0.5–256 µg/mL) are tested, with MIC defined as the lowest concentration inhibiting visible growth. Data analysis employs non-linear regression (e.g., log-dose vs. inhibition) and statistical tests (ANOVA with post-hoc Tukey) to compare efficacy against reference drugs like ciprofloxacin .
Q. What strategies resolve contradictions in biological activity data between structurally analogous benzothiazole derivatives?
- Methodology : Conduct comparative SAR (Structure-Activity Relationship) studies using a library of derivatives with systematic substitutions (e.g., nitro, chloro, or methyl groups). Computational tools (e.g., molecular docking) identify binding interactions with target enzymes (e.g., bacterial DNA gyrase). Validate findings with in vitro enzymatic assays and in silico ADMET predictions to correlate structural features (e.g., lipophilicity from adamantyl groups) with activity trends .
Q. How does the nitro group at the 6-position of the benzothiazole ring influence electronic properties and reactivity?
- Methodology : Perform DFT (Density Functional Theory) calculations to map electron density distributions and HOMO-LUMO gaps. Experimental validation includes Hammett substituent constant (σ) analysis via reaction kinetics (e.g., hydrolysis rates) and cyclic voltammetry to assess redox behavior. The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity at the 2-position of the benzothiazole ring .
Q. What are the best practices for refining the crystal structure of this compound using SHELXL, and how can common refinement pitfalls be mitigated?
- Methodology : After data collection (e.g., single-crystal XRD), use SHELXL for refinement. Key steps include:
- Assigning anisotropic displacement parameters for non-H atoms.
- Modeling disorder with PART instructions and applying restraints (e.g., SIMU, DELU).
- Validating geometry with CHECKCIF to resolve alerts (e.g., high R-factor gaps). Reference SHELX documentation for handling twinning or high thermal motion .
Q. How can molecular docking predict interactions between this compound and bacterial enzyme targets, and what validation steps are essential?
- Methodology : Dock the compound into the active site of targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina or Schrödinger Suite. Validate docking poses with:
- Consensus scoring across multiple software (e.g., Glide, Gold).
- MD simulations (100 ns) to assess binding stability (RMSD < 2 Å).
- Experimental correlation with MIC data and mutant strain studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
